2-Amino-3H-phenoxazin-3-one

Catalog No.
S540827
CAS No.
1916-59-2
M.F
C12H8N2O2
M. Wt
212.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3H-phenoxazin-3-one

CAS Number

1916-59-2

Product Name

2-Amino-3H-phenoxazin-3-one

IUPAC Name

2-aminophenoxazin-3-one

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

InChI

InChI=1S/C12H8N2O2/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-6H,13H2

InChI Key

RDJXPXHQENRCNG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)N

Solubility

Soluble in DMSO

Synonyms

2-acetylamino-(3H)-phenoxazin-3-one, 2-aminophenoxazine-3-one, 3-aminophenoxazone, Phx-3 cpd, questinomycine A, questiomycin A

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)N

Description

The exact mass of the compound 2-Amino-3H-phenoxazin-3-one is 212.0586 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94945. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. It belongs to the ontological category of phenoxazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Natural Product with Depigmenting Properties

2-Amino-3H-phenoxazin-3-one (APO) is a naturally occurring compound found in various sources, including the edible mushroom Agaricus bisporus [], bacteria of the genus Microbispora [], Streptomyces thioluteus [], and Leucoagaricus americanus []. Research suggests APO holds promise as a depigmenting agent due to its ability to inhibit melanin production.

A study published in the National Institutes of Health's PubMed Central database investigated the effects of APO on melanin biosynthesis in B16 melanoma cells, a mouse melanoma cell line []. The findings revealed that APO significantly inhibited melanin production at much lower concentrations compared to kojic acid, a commonly used skin lightening agent []. Importantly, APO did not exhibit any cytotoxic effects on the cells [].

2-Amino-3H-phenoxazin-3-one is a heterocyclic aromatic compound characterized by a phenoxazine structure. It possesses a molecular formula of C₁₂H₈N₂O and is recognized for its distinctive blue color. This compound is notable for its potential applications in various fields, including medicinal chemistry and environmental science. Its structure includes an amino group and a phenolic moiety, which contribute to its reactivity and biological activity.

  • Studies suggest APO may play a role in melanin inhibition [, ]. Melanin is a pigment that can cause hyperpigmentation, a skin condition.
  • The exact mechanism by which APO inhibits melanin production is not fully understood and requires further research [, ].
  • There is no extensive research available online regarding the safety or hazards associated with APO [, ].

The synthesis of 2-amino-3H-phenoxazin-3-one typically involves the oxidation of 2-aminophenol. A significant reaction pathway involves the interaction of 2-aminophenol with monochloramine under controlled conditions, yielding 2-amino-3H-phenoxazin-3-one as a primary product in approximately 70% yield at pH 8.5 and 25 °C . Other reactions may include catalytic oxidative cyclocondensation processes that facilitate the formation of this compound from various aminophenols.

Research indicates that 2-amino-3H-phenoxazin-3-one exhibits notable biological activities. It has been studied for its inhibitory effects on melanogenesis, particularly in murine B16 melanoma cell lines, suggesting potential applications in dermatological treatments . Additionally, it has been isolated from various microbial sources, indicating its relevance in natural product chemistry and potential therapeutic uses .

The synthesis of 2-amino-3H-phenoxazin-3-one can be achieved through several methods:

  • Oxidation of 2-Aminophenol: This method involves reacting 2-aminophenol with oxidizing agents such as monochloramine or molecular oxygen under specific conditions to facilitate the cyclization and formation of the phenoxazine structure.
  • Catalytic Cyclocondensation: Utilizing catalysts such as cobalt(II) phthalocyanine can enhance the efficiency of the cyclocondensation reaction, leading to higher yields of the desired compound.
  • Isolation from Natural Sources: The compound can also be extracted from fungi such as Agaricus bisporus, which provides a natural route for obtaining this bioactive molecule .

2-Amino-3H-phenoxazin-3-one has several applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential agent for skin lightening and treating hyperpigmentation disorders.
  • Environmental Chemistry: Its formation as a byproduct in chloramination processes highlights its relevance in water treatment and environmental monitoring .

Studies have indicated that 2-amino-3H-phenoxazin-3-one interacts with various biological pathways, particularly those involved in melanin production. Its inhibitory effects on melanogenesis suggest that it may modulate signaling pathways related to skin pigmentation . Further research into its interactions with cellular receptors and enzymes could unveil additional therapeutic potentials.

Several compounds share structural or functional similarities with 2-amino-3H-phenoxazin-3-one. These include:

Compound NameStructural FeaturesUnique Properties
Questiomycin AContains a similar phenoxazine coreExhibits antibiotic properties
2-Acetylamino-(3H)-Phenoxazin-3-oneAcetylated derivative of phenoxazinePotentially different biological activities
PhenoxazinoneBasic phenoxazine structureUsed in dye applications

The uniqueness of 2-amino-3H-phenoxazin-3-one lies in its specific amino group positioning and resultant biological activities, setting it apart from these similar compounds.

Biosynthesis in Streptomyces Species

Streptomyces antibioticus stands as the most extensively characterized producer of 2-amino-3H-phenoxazin-3-one, specifically in the context of actinomycin D biosynthesis [1] [2] [3]. The organism employs phenoxazinone synthase, a multicopper oxidase, to catalyze the penultimate step in actinomycin biosynthesis through oxidative coupling of two molecules of 4-methyl-3-hydroxyanthraniloyl pentapeptide [1] [2].

The phenoxazinone synthase enzyme exists in two distinct oligomeric forms: a dimeric form and a hexameric form, with older actinomycin-producing cultures containing predominantly the hexameric structure [2] [3]. The hexameric form exhibits remarkable structural features, forming a ring centered on a pseudo 6-fold axis with an outer diameter of 185 Å and a large central cavity of 50 Å diameter [2] [3]. This structure is stabilized by a long loop connecting two domains, with a unique fifth copper atom present as a type 2 copper that distinguishes this enzyme from other multicopper oxidases [2] [3].

Streptomyces parvulus contributes to phenoxazinone biosynthesis through production of the essential precursor 4-methyl-3-hydroxyanthranilic acid [4] [5]. Mutants of this organism blocked in phenoxazinone synthesis accumulate this precursor, demonstrating its critical role in the biosynthetic pathway [4] [5]. The organism employs pathway-specific isoforms of tryptophan catabolism enzymes, including kynurenine formamidase and hydroxykynureninase, which differ from cellular tryptophan catabolism enzymes in their regulation and substrate specificity [6].

Streptomyces chrysomallus produces actinomycin C through a complex biosynthetic gene cluster spanning 50 kb of contiguous chromosomal DNA [6] [7]. This cluster contains 28 genes with biosynthetic functions and exhibits an unprecedented organization consisting of two large inverted repeats of 11 and 13 genes respectively, with four nonribosomal peptide synthetase genes positioned centrally [6] [7]. The pathway-specific tryptophan metabolism in this organism evolved divergently from normal tryptophan catabolism to provide specialized building blocks for actinomycin synthesis [6] [7].

Production in Staphylococcus aureus

Staphylococcus aureus produces 2-aminophenoxazin-3-one through a novel biosynthetic pathway distinct from the classical phenoxazinone synthase mechanism [8]. This organism synthesizes the compound from o-nitrophenyl-β-galactoside through an unknown enzymatic pathway that does not involve typical phenoxazinone biosynthesis components [8]. The production occurs during β-galactosidase assays, where the compound appears as a yellow pigment with antimicrobial properties [8].

Interestingly, S. aureus has evolved resistance mechanisms to phenazine antibiotics through expression of HprS, a phenazine efflux pump regulated by the transcriptional repressor TetR21 [9] [10]. Mutations in TetR21 lead to upregulation of HprS expression, conferring resistance to halogenated phenazines and natural phenazine antibiotics including phenazine-1-carboxylic acid and pyocyanin [9] [10].

Synthesis in Pseudomonas chlororaphis

Pseudomonas chlororaphis produces phenazine-1-carboxylic acid, a related phenoxazinone compound, through specialized biosynthetic pathways involving seven core biosynthetic genes [11] [12] [13]. The organism synthesizes three main phenazines: phenazine-1-carboxylic acid, 2-hydroxy-phenazine-1-carboxylic acid, and 2-hydroxy-phenazine [12]. The phenazine-modifying enzyme encoded by phzO converts phenazine-1-carboxylic acid into hydroxylated derivatives [12].

The biosynthetic pathway begins with chorismate as the precursor and involves complex enzymatic conversions leading to phenazine formation [13] [14]. Recent metabolic engineering efforts have successfully introduced questiomycin A production into P. chlororaphis, achieving titers of 589.78 mg/L through rational engineering approaches including heterologous phenoxazinone synthase introduction [14].

Pseudomonas putida TW3 produces 2-aminophenoxazin-3-one-7-carboxylate during growth on 4-nitrotoluene or 4-nitrobenzoate [15]. This formation requires 4-hydroxylaminobenzoate lyase activity and involves oxidative dimerization of 4-amino-3-hydroxybenzoate as an intermediate [15]. The compound accumulates in the culture medium, producing characteristic yellow-orange coloration with a λmax of 446 nm [15].

Fungal Biosynthetic Pathways

Agaricus bisporus produces 2-amino-3H-phenoxazin-3-one through unknown biosynthetic pathways [16] [17]. The compound isolated from this edible mushroom exhibits potent biological activities, including melanogenesis inhibition with IC50 values 1000-fold lower than kojic acid [16]. The mushroom also contains various phenolic compounds and indole derivatives that may serve as precursors or intermediates in phenoxazinone biosynthesis [18].

Chaetosphaeria species, an endophytic fungus isolated from Aphelandra tetragona, biotransforms 2-hydroxy-1,4-benzoxazin-3-one into hydroxylated 2-amino-3H-phenoxazin-3-one derivatives [19] [20] [21]. The fungus produces three novel metabolites: 2-amino-7-hydroxy-3H-phenoxazin-3-one, 2-acetylamino-7-hydroxy-3H-phenoxazin-3-one, and 7-hydroxy-2-(2-hydroxyacetyl)-amino-3H-phenoxazin-3-one [19] [20]. The biotransformation pathway involves conversion of the benzoxazinone substrate through o-aminophenol intermediates [21].

Enzymatic Mechanisms in Biosynthesis

The enzymatic mechanisms underlying 2-amino-3H-phenoxazin-3-one biosynthesis involve sophisticated copper-dependent oxidases and specialized metabolic enzymes. Phenoxazinone synthase represents the paradigmatic enzyme for this biosynthesis, catalyzing a complex 6-electron oxidation through sequential 2-electron aminophenol oxidations [22] [1]. The mechanism proceeds via quinone imine intermediates that undergo conjugate addition reactions, followed by final oxidation to yield the phenoxazinone product [22].

The enzyme contains multiple copper centers: one type I (blue) copper and three to four type II copper centers [2] [23]. The unique structural arrangement includes a fifth copper atom not present in other multicopper oxidases, which appears to stabilize the hexameric structure [2] [3]. The catalytic mechanism involves initial substrate binding, oxidation to quinone imine intermediates, intermolecular coupling, and final aromatization to form the phenoxazinone chromophore [22].

Tryptophan metabolic enzymes contribute essential precursors through the kynurenine pathway [6] [24]. Pathway-specific isoforms of tryptophan 2,3-dioxygenase, kynurenine formamidase, and hydroxykynureninase operate with distinct regulation and substrate specificity compared to cellular tryptophan catabolism [6] [7]. These enzymes convert tryptophan through N-formylkynurenine and kynurenine to 3-hydroxyanthranilic acid [6].

A critical methyltransferase enzyme converts 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid using S-adenosylmethionine as the methyl donor [24]. This enzyme exhibits specificity for 3-hydroxyanthranilic acid and does not catalyze methylation of 3-hydroxy-DL-kynurenine [24]. The methylation reaction represents an early step in actinomycin biosynthesis and provides the essential methyl substituent found in the final phenoxazinone chromophore [24].

Alternative enzymatic pathways include the 4-hydroxylaminobenzoate lyase mechanism in Pseudomonas putida, which effects a Bamberger-like rearrangement converting 4-hydroxylaminobenzoate to 4-amino-3-hydroxybenzoate [15]. This intermediate subsequently undergoes oxidative dimerization to form phenoxazinone products [15].

Genetic Regulation of Biosynthetic Pathways

The genetic regulation of 2-amino-3H-phenoxazin-3-one biosynthesis involves complex transcriptional control mechanisms, cluster organization, and environmental sensing systems. Transcriptional regulation of the phenoxazinone synthase gene (phsA) in Streptomyces antibioticus demonstrates sophisticated control mechanisms [25] [26] [27]. The gene exhibits glucose repression and galactose induction, with carbon source availability directly affecting messenger RNA levels [25] [26].

The regulation occurs at multiple levels, including transcriptional initiation and post-transcriptional protein stability [25] [26]. The phenoxazinone synthase protein exhibits enhanced stability compared to most cellular proteins, providing protection against degradation under stress conditions [25] [26]. This stability contributes significantly to increased enzyme activity in production medium [25] [26].

Gene cluster organization in Streptomyces chrysomallus reveals unprecedented structural complexity [6] [7]. The 50 kb actinomycin biosynthetic gene cluster consists of two large inverted repeats containing 28 genes with biosynthetic functions [6] [7]. Nine genes in each repeat have counterparts in the opposite orientation, suggesting evolutionary duplication events [6] [7]. The cluster organization facilitates coordinate regulation of all biosynthetic functions including peptide assembly, chromophore biosynthesis, regulation, and resistance mechanisms [6] [7].

Regulatory gene networks include specialized transcription factors and regulatory proteins [28] [29]. In Streptomyces chrysomallus, three distinct mutation classes affect actinomycin biosynthesis: class I mutations affect 4-methyl-3-hydroxyanthranilic acid biosynthesis, class II mutations involve transcriptional regulation of actinomycin synthetases, and class III mutations have undefined regulatory roles [28]. These regulatory loci exhibit chromosomal linkage and coordinate control of the entire biosynthetic pathway [28].

Environmental regulation responds to nutritional and stress conditions [25] [26] [27]. The phsA gene promoter contains multiple regulatory elements including direct repeat sequences, inverted repeats, and TNTNAN sequences that may mediate catabolite control [27]. The regulation integrates carbon metabolism with secondary metabolite production, ensuring efficient resource allocation [27].

Quorum sensing mechanisms in Pseudomonas chlororaphis involve the GacA regulatory system controlling phenazine biosynthesis [12] [13]. This regulation coordinates phenazine production with population density and environmental conditions, optimizing biocontrol activity [12] [13].

Metabolic Engineering for Enhanced Production

Metabolic engineering approaches for enhanced 2-amino-3H-phenoxazin-3-one production employ systematic pathway modification, precursor optimization, and regulatory engineering strategies. Pathway engineering focuses on eliminating competing metabolic routes and enhancing precursor availability [30] [31]. Successful strategies include blocking alternative tryptophan utilization pathways and overexpressing rate-limiting enzymes in precursor biosynthesis [30].

Precursor pathway enhancement involves engineering the shikimate pathway and tryptophan biosynthesis [32] [30]. Overexpression of key shikimate pathway enzymes, including 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase isoforms, increases chorismate availability for downstream phenoxazinone biosynthesis [30]. Complementary strategies include disrupting competing chorismate utilization pathways to redirect metabolic flux [30].

Heterologous expression systems enable production in optimized host organisms [33] [29] [14]. The cloning and expression of phenoxazinone synthase genes in Streptomyces lividans achieve higher enzyme activities than native producers [33]. Systematic gene expression studies demonstrate that orientation-independent expression occurs through strong promoter elements [33].

Fermentation optimization employs medium engineering and cultivation strategies [14] [32]. Metal ion supplementation, particularly iron addition, significantly enhances phenoxazinone production in engineered strains [32]. Fed-batch fermentation strategies achieve gram-per-liter production levels for related phenazine compounds [14] [30].

Regulatory engineering modifies transcriptional control systems to optimize production timing and levels [27] [30]. Relief of glucose repression through promoter engineering and alternative carbon source utilization enhances phenoxazinone synthase expression [27]. Dynamic regulation systems coordinate precursor availability with biosynthetic enzyme expression [30].

Synthetic biology approaches employ modular pathway design and standardized regulatory components [34] [35]. These strategies enable systematic optimization of complex biosynthetic pathways through quantitative modeling and predictive engineering [34] [35]. The approaches facilitate rapid prototyping of pathway variants and optimization of production parameters [34] [35].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

212.058577502 g/mol

Monoisotopic Mass

212.058577502 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J4CM69VF7H

GHS Hazard Statements

Aggregated GHS information provided by 154 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1916-59-2

Wikipedia

Questiomycin_A

Dates

Last modified: 08-15-2023
1. Anzai, K., Isono, K., Okuma, K., et al. New antibiotics, questiomycins A and B. Rikagaku Kenkyusho Hokoku 36, 577-583 (1960).
2. Jana, N.C., Patra, M., Brandão, P., et al. Synthesis, structure and diverse coordination chemistry of cobalt(III) complexes derived from a Schiff base ligand and their biomimetic catalytic oxidation of o-aminophenols. Polyhedron 164, 23-34 (2019).
3. Shimizu, S., Suzuki, M., Tomoda, A., et al. Phenoxazine compounds produced by the reactions with bovine hemoglobin show antimicrobial activity against non-tuberculosis mycobacteria. Tohoku J. Exp. Med. 203(1), 47-52 (2004).
4. Che, X.-F., Zheng, C.-L., Akiyama, S.-I., et al. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. Proc. Jpn. Acad. Ser. B Phys. Biol. Sci. 87(4), 199-213 (2011).
5. Hongo, T., Miyano-Kurosaki, N., Kurosaki, K., et al. 2-Aminophenoxazine-3-one prevents pulmonary metastasis of mouse B16 melanoma cells in mice. J. Pharmacol. Sci. 114(1), 63-68 (2010).
6. Mukherjee, C., Weyhermüller, T., Bothe, E., et al. A tetracopper(II)-tetraradical cuboidal core and its reactivity as a functional model of phenoxazinone synthase. Inorg. Chem. 46(23), 9895-9905 (2007).

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